molecular formula C18H21NO4 B13106413 (S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

Cat. No.: B13106413
M. Wt: 315.4 g/mol
InChI Key: POBHDXFQCOFXQX-NSHDSACASA-N
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Description

(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate typically involves the sequential reactions of 2-alkynylanilines with ketones. The process can be mediated by Brønsted acids or catalyzed by Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinoline derivatives . Alternatively, the reaction can be carried out in toluene at elevated temperatures (110°C) with the presence of p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and catalysis can be applied to scale up the production. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and quinoline core can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with DNA, proteins, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the aromatic ring.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.

    Dihydroquinoline: A reduced form of quinoline with additional hydrogen atoms.

Uniqueness

(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of tert-butyl ester and hydroxyl groups provides additional reactivity and potential for diverse applications compared to simpler quinoline derivatives.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl (2S)-2,6-dihydroxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-10-11(20)8-14-12-6-4-5-7-13(12)16(21)9-15(14)19/h4-7,9,11,20-21H,8,10H2,1-3H3/t11-/m0/s1

InChI Key

POBHDXFQCOFXQX-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC2=C1C=C(C3=CC=CC=C23)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)O)O

Origin of Product

United States

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